molecular formula C12H18N4O B11040879 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine

4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine

Cat. No.: B11040879
M. Wt: 234.30 g/mol
InChI Key: BQDBQRCGQPQHHA-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Substitution Reactions: The pyrimidine core undergoes nucleophilic substitution reactions with pyrrolidine. This can be achieved using pyrrolidine and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to ensure complete substitution.

Industrial Production Methods

For large-scale production, the process is optimized to enhance yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrimidine derivatives.

    Substitution: The compound can participate in further substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Alkyl halides, sodium hydride, DMF as a solvent.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkyl-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities. It can act as a ligand for various biological targets, making it useful in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine groups enhance its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Pyrrolidinyl)pyrimidine
  • 6-(3-Pyrrolidinyloxy)pyrimidine
  • 4-(1-Piperidinyl)-6-(3-piperidinyloxy)pyrimidine

Comparison

Compared to similar compounds, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine exhibits unique properties due to the presence of both pyrrolidine and pyrrolidinyloxy groups. This dual substitution enhances its reactivity and potential for diverse applications. Its structure allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-pyrrolidin-1-yl-6-pyrrolidin-3-yloxypyrimidine

InChI

InChI=1S/C12H18N4O/c1-2-6-16(5-1)11-7-12(15-9-14-11)17-10-3-4-13-8-10/h7,9-10,13H,1-6,8H2

InChI Key

BQDBQRCGQPQHHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OC3CCNC3

Origin of Product

United States

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